molecular formula C19H20N2O2S B2983706 N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide CAS No. 313404-16-9

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide

Cat. No. B2983706
CAS RN: 313404-16-9
M. Wt: 340.44
InChI Key: RVODWYHCZBEJPK-UHFFFAOYSA-N
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Description

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide, also known as TCB-2, is a synthetic compound that belongs to the class of tryptamines. It is a potent agonist of the serotonin receptor 5-HT2A, which is involved in various physiological and psychological processes. TCB-2 has gained attention in scientific research due to its potential applications in the field of neuroscience and pharmacology.

Scientific Research Applications

Chemical Structure and Impurity Analysis

Research has identified and characterized impurities in bulk drug batches of Repaglinide, an anti-diabetic drug, using ultra-performance liquid chromatography (UPLC) and other analytical techniques. The study elucidated the chemical structures of seven novel impurities, contributing to the understanding of drug purity and stability, which is essential for ensuring drug safety and efficacy (Kancherla et al., 2018).

Synthesis and Characterization of Novel Compounds

A study on the synthesis and characterization of novel aromatic polyimides introduced new compounds synthesized by polymerizing certain diamines with various dianhydrides. This research contributes to the development of materials with potential applications in electronics and coatings due to their solubility in organic solvents and thermal stability (Butt et al., 2005).

Development of Endothelin Receptor Antagonists

Research into endothelin receptor antagonists has led to the development of novel compounds without the benzodioxole group, previously common in such antagonists. This work is significant for therapeutic applications, particularly in treating conditions related to endothelin receptors, showcasing innovation in medicinal chemistry (Tasker et al., 1997).

Photocyclization of Derivatives for Photochromic Properties

A study on 1,2-bis(benzo[b]thiophen-3-yl)ethene derivatives revealed their thermally irreversible and fatigue-resistant photochromic properties. This research provides insights into materials science, especially in developing new materials for optical storage, photo-switching devices, and smart coatings (Uchida et al., 1990).

Novel 4-Thiazolidinone Derivatives as Anticonvulsants

A series of 4-thiazolidinone derivatives were synthesized and evaluated for their anticonvulsant activity, identifying compounds with significant effects in preclinical models. This research underscores the potential of 4-thiazolidinone derivatives in developing new treatments for epilepsy and related disorders (Faizi et al., 2017).

properties

IUPAC Name

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-3-23-14-7-5-13(6-8-14)18(22)21-19-16(11-20)15-10-12(2)4-9-17(15)24-19/h5-8,12H,3-4,9-10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVODWYHCZBEJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC(C3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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